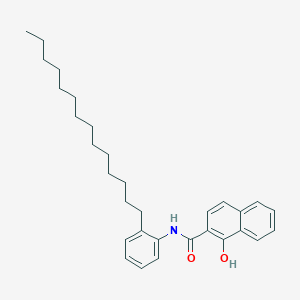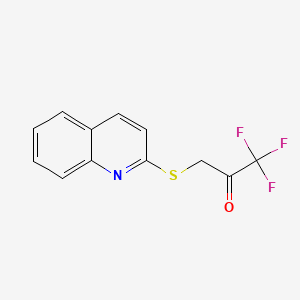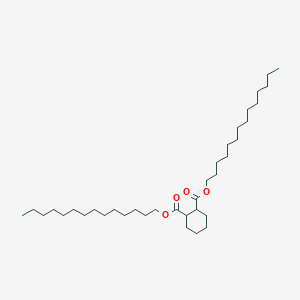![molecular formula C14H12O2 B14284660 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one CAS No. 126743-63-3](/img/structure/B14284660.png)
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is a chemical compound with the molecular formula C14H12O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . This method is favored for its high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce dihydro derivatives
Aplicaciones Científicas De Investigación
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs and treatments for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and microbial processes, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4H-naphtho[1,2-b]pyran-4-one: A closely related compound with similar structural features and biological activities.
4H-Pyran-4-one: Another related compound with a pyran ring structure, known for its diverse chemical reactivity and applications.
Uniqueness
2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
126743-63-3 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-methyl-1,2-dihydrobenzo[f]isochromen-4-one |
InChI |
InChI=1S/C14H12O2/c1-9-8-13-11-5-3-2-4-10(11)6-7-12(13)14(15)16-9/h2-7,9H,8H2,1H3 |
Clave InChI |
BOEMTCOYIKFSEW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C=CC3=CC=CC=C23)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)




![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)

